molecular formula C8H10ClF3N2 B1435623 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride CAS No. 1803607-61-5

2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride

Cat. No. B1435623
CAS RN: 1803607-61-5
M. Wt: 226.62 g/mol
InChI Key: MPIVYTFMYHWFAG-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803607-61-5 . It has a molecular weight of 226.63 . The compound is stored at room temperature and it appears as an oil .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine .


Molecular Structure Analysis

The InChI code for “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride” is 1S/C8H9F3N2.ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;/h2,4-5H,1,3,12H2;1H .


Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine (TFMP) derivatives, such as “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride” is an oil at room temperature . It has a molecular weight of 226.63 .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized in the synthesis of APIs, which are the active components in medications. Its structure allows for the introduction of the trifluoromethyl group into various molecular frameworks, which is a common modification in medicinal chemistry to increase the metabolic stability and bioavailability of potential drug candidates .

Development of Cancer Therapeutics

The trifluoromethyl group is a significant moiety in many cancer drugs due to its ability to modulate the biological activity of molecules. This compound, with its trifluoromethyl group, can be used to synthesize intermediates that are crucial in the development of novel cancer therapeutics .

Ligand Synthesis for Chemical Reactions

In the field of synthetic chemistry, this compound can act as a precursor for the synthesis of pyridine-based ligands. These ligands are essential for stabilizing reactive intermediates in various chemical transformations, which is a critical step in the development of new synthetic methodologies .

Material Science Research

The compound’s unique chemical structure makes it suitable for creating materials with specific properties. For example, it can be used to synthesize compounds with electronic or photonic applications, contributing to advancements in material science .

Biochemical Studies

Due to its structural features, this compound can be employed in biochemical studies to understand the interaction between small molecules and biological targets. This is particularly useful in the field of drug discovery, where understanding these interactions is crucial for designing more effective drugs .

Chemical Synthesis Optimization

Researchers use this compound to explore new routes of chemical synthesis, aiming to improve the efficiency and yield of reactions. Its presence in a reaction can influence the course of the synthesis, leading to the discovery of more sustainable and cost-effective processes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The major use of TFMP derivatives, including “2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-2-4-13-7(5-6)1-3-12;/h2,4-5H,1,3,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIVYTFMYHWFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride

CAS RN

1803607-61-5
Record name 2-Pyridineethanamine, 4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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